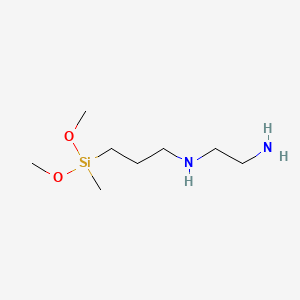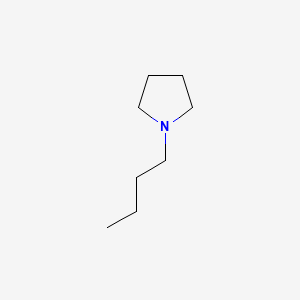
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Descripción general
Descripción
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is a compound used in organic synthesis . It has a molar mass of 222.36 g/mol and a Hill Formula of C₈H₂₂N₂O₃Si .
Synthesis Analysis
While specific synthesis methods for N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane were not found, it is known that it can be used in the preparation of mixed two-component monolayers on glassy carbon .Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is represented by the Hill Formula C₈H₂₂N₂O₃Si .Chemical Reactions Analysis
In one study, the adsorption of formaldehyde by a composite aerogel of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) was investigated. The adsorption mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .Aplicaciones Científicas De Investigación
Peptide Nucleic Acids (PNAs) Modification
- Application : Incorporating chiral PNAs with a substituent in the N-(2-aminoethyl)glycine backbone enhances their antisense and antigene properties . These modified PNAs are valuable for targeted gene regulation, diagnostics, and drug development.
Hydrophobic Coatings
- Application : By introducing 3-(2-aminoethylamino)propyldimethoxymethylsilane (APTS) into waterborne polyurethane (WPU), researchers have achieved enhanced surface hydrophobicity. The water contact angle increased significantly, making it suitable for coatings .
Adhesion Promoters in Adhesives and Sealants
- Application : APTS serves as an adhesion promoter in silylated urethane adhesives and sealants . Its amino-functional groups improve bonding strength and durability .
Functionalization of Silica Materials
- Application : APTS is used for derivatizing silica by incorporating aminoethyl-propylsilyl groups. This modification enhances the properties of silica-based materials, such as adsorption capacity and surface reactivity .
Surface Modification of Polymeric Membranes
- Application : Incorporating APTS into waterborne polyurethane membranes improves their surface hydrophobicity. The crosslinked siloxane structure migrates to the surface, enhancing water resistance and stability .
Supercritical CO2 Functionalization of Silica SBA-15
- Application : Researchers have functionalized silica SBA-15 using APTS in supercritical CO2. This method yields modified silica materials with improved properties .
Mecanismo De Acción
Target of Action
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, also known as 3-(2-Aminoethylamino)propyldimethoxymethylsilane, is a diamino-functional silane . It primarily targets the interface between organic and inorganic materials, such as glass, mineral, and metal surfaces, and resins .
Mode of Action
This compound acts as an adhesion promoter . It forms covalent bonds with its targets, leading to changes in their surface properties . The compound’s two amino groups can interact with the targets, providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .
Biochemical Pathways
It’s known that the compound can alter the surface properties of various materials, which could influence numerous biochemical reactions and processes .
Pharmacokinetics
Given its use in industrial applications, it’s likely that its bioavailability is low .
Result of Action
The primary result of the compound’s action is the alteration of surface properties of various materials, leading to improved adhesion and flexibility . This can enhance the performance of materials in various applications, such as coatings, adhesives, and sealants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane. For instance, the compound is very sensitive to hydrolysis . Therefore, the presence of water can affect its stability and performance. Additionally, the pH of the environment can influence the compound’s reactivity .
Safety and Hazards
Direcciones Futuras
The use of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in the preparation of efficient adsorption materials for air purification shows promise. The adsorption of formaldehyde by the MCC/APMDS composite aerogel provides valuable information for the preparation of adsorbent materials with high formaldehyde adsorption capacity .
Propiedades
IUPAC Name |
N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFLKHKWJMCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCNCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165895-35-2 | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165895-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044649 | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |
CAS RN |
3069-29-2 | |
| Record name | N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M0Z441606 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















